3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid
Overview
Description
“3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid” is a chemical compound with the molecular formula C7H14O5 and a molecular weight of 178.18 . It is also known by other names such as 2-[2-(2-METHOXYETHOXY)ETHOXY]ACETIC ACID .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 40 bonds; 20 non-H bonds, 7 multiple bonds, 11 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 3 ethers (aliphatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis
“this compound” has a boiling point of 140 °C at 2 mm Hg, a density of 1.161 g/mL at 25 °C, a refractive index (n20/D) of 1.446, and a flash point of >230 °F. It is soluble in chloroform and methanol to a small extent and appears as a transparent liquid .Scientific Research Applications
Role in Gut Function Regulation
Benzoic acid derivatives, including 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid, have been studied for their impact on gut functions. For example, benzoic acid used as food and feed additives can regulate gut functions by improving growth and health, which is attributed to the promotion of gut functions such as digestion, absorption, and barrier functions. This is supported by studies using piglets and porcine intestinal epithelial cells as models, indicating that appropriate levels of benzoic acid might improve gut functions through enzyme activity regulation, redox status, immunity, and microbiota modulation (Mao et al., 2019).
Potential in Organic Synthesis and Drug Development
Research on benzoic acid derivatives has also highlighted their potential in organic synthesis and drug development. For instance, salicylic acid derivatives, closely related to this compound, have shown significant anti-inflammatory and analgesic activity. A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential alternative to acetylsalicylic acid (ASA), with preliminary assessments indicating promising COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity (Tjahjono et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-15-5-6-16-7-8-17-11-4-2-3-10(9-11)12(13)14/h2-4,9H,5-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAYZNRDEKPRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656142 | |
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179637-24-2 | |
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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